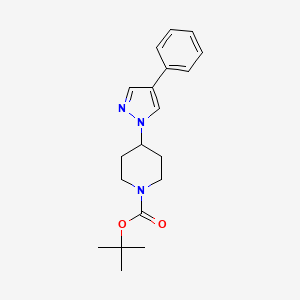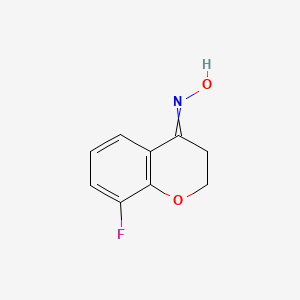
tert-butyl 4-(4-phenylpyrazol-1-yl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4-(4-phenylpyrazol-1-yl)piperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine carboxylates. This compound is characterized by the presence of a tert-butyl ester group, a piperidine ring, and a phenylpyrazole moiety. It is often used as an intermediate in the synthesis of various biologically active molecules and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4-phenylpyrazol-1-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of tert-butyl 4-hydroxypiperidine-1-carboxylate, which is then reacted with 4-phenylpyrazole under specific conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl 4-(4-phenylpyrazol-1-yl)piperidine-1-carboxylate can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-butyl 4-(4-phenylpyrazol-1-yl)piperidine-1-carboxylate is used as an intermediate in the synthesis of various complex molecules.
Biology: This compound is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development and biochemical research .
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They may be investigated for their efficacy in treating various diseases, including cancer, inflammation, and neurological disorders .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique structure allows for the development of products with specific properties and functions .
Wirkmechanismus
The mechanism of action of tert-butyl 4-(4-phenylpyrazol-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate
- tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-formylphenyl)piperazine-1-carboxylate
Uniqueness: tert-Butyl 4-(4-phenylpyrazol-1-yl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its phenylpyrazole moiety, in particular, contributes to its potential as a versatile intermediate in the synthesis of various bioactive compounds .
Eigenschaften
Molekularformel |
C19H25N3O2 |
|---|---|
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
tert-butyl 4-(4-phenylpyrazol-1-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H25N3O2/c1-19(2,3)24-18(23)21-11-9-17(10-12-21)22-14-16(13-20-22)15-7-5-4-6-8-15/h4-8,13-14,17H,9-12H2,1-3H3 |
InChI-Schlüssel |
IHXFLFLSMZIQSU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(C=N2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Pyrido[2,3-d]pyrimidin-7-amine,6-(3-amino-2,6-dichlorophenyl)-2-(methylthio)-](/img/structure/B8472495.png)



![(2S)-2-({[(4-methoxyphenyl)imino]carbamoyl}amino)-3-phenylpropanoic acid](/img/structure/B8472532.png)
![3-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B8472540.png)
![2,2-dimethyl-5-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]-1,3-dioxane-4,6-dione](/img/structure/B8472544.png)
![1h-Indole-2-carboxylic acid,1-[[4-(phenylamino)phenyl]methyl]-3-(2-thienyl)-](/img/structure/B8472546.png)
![3'-Methyl-[4,4'-bipyridin]-3-amine](/img/structure/B8472554.png)

